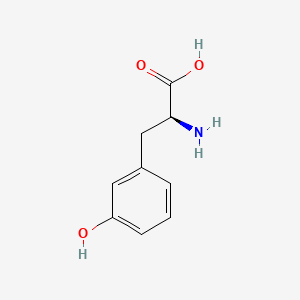

L-m-Tyrosin

Übersicht

Beschreibung

L-m-Tyrosin: , auch bekannt als 3-Hydroxyphenylalanin, ist eine aromatische Aminosäure, die eine entscheidende Rolle in verschiedenen physiologischen Prozessen spielt. Es ist eine nicht-essentielle Aminosäure, d. h. sie kann vom Körper aus anderen Aminosäuren synthetisiert werden. This compound ist an der Synthese wichtiger Neurotransmitter und Hormone beteiligt, darunter Dopamin, Noradrenalin und Adrenalin .

Wissenschaftliche Forschungsanwendungen

Chemie

- L-m-Tyrosin wird als Vorläufer für die Synthese verschiedener Chemikalien verwendet, darunter 3,4-Dihydroxyphenylalanin und Tyramin .

Biologie

- Es spielt eine Rolle bei der Synthese von Neurotransmittern und Hormonen, was es für die Untersuchung der Gehirnfunktion und des Stressabbaus unerlässlich macht .

Medizin

- This compound wird bei der Produktion von radiomarkierten Tracer für die Positronen-Emissions-Tomographie (PET) verwendet, insbesondere bei der Diagnose und Stadieneinteilung der Parkinson-Krankheit .

Industrie

Wirkmechanismus

L-m-Tyrosin übt seine Wirkungen hauptsächlich durch seine Rolle als Vorläufer bei der Synthese von Neurotransmittern und Hormonen aus. Es wird durch das Enzym Tyrosinhydroxylase in L-Dopa umgewandelt, das dann weiter in Dopamin, Noradrenalin und Adrenalin umgewandelt wird . Diese Neurotransmitter sind an der Regulierung von Stimmung, Stressreaktion und kognitiven Funktionen beteiligt .

Biochemische Analyse

Biochemical Properties

L-m-Tyrosine interacts with several enzymes, proteins, and other biomolecules. For instance, tyrosinase, a copper-containing oxidase, can catalyze the hydroxylation of L-m-Tyrosine to catechol . This interaction is critical in the formation of yellow pigment (betalamic acid) and red fluorometric betaxanthin .

Cellular Effects

L-m-Tyrosine has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Abnormal L-m-Tyrosine concentrations in plasma/urine can be used as a biomarker in the detection of various diseases, such as alkaptonuria, tyrosinemia, and liver disease .

Molecular Mechanism

At the molecular level, L-m-Tyrosine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, tyrosinase converts L-m-Tyrosine to L-DOPA, which is then catalyzed by DOPA-dioxygenase into betalamic acid .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-m-Tyrosine change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of L-m-Tyrosine vary with different dosages in animal models . Studies have shown that L-m-Tyrosine has a threshold effect and can have toxic or adverse effects at high doses .

Metabolic Pathways

L-m-Tyrosine is involved in several metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels . For example, tyrosinase and DOPA-dioxygenase are enzymes that interact with L-m-Tyrosine in the formation of betalamic acid .

Transport and Distribution

L-m-Tyrosine is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of L-m-Tyrosine affects its activity or function . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Elektrophile Fluorodestannylierung: Ein Verfahren beinhaltet die elektrophile Fluorodestannylierung von N-Trifluoraetyl-3-acetyl-6-trimethylstannyl-L-m-Tyrosinethylester, gefolgt von vollständiger Entschützung der Säure-, Amin- und Phenolgruppe.

Alkohol-verstärkte Cu-vermittelte Radiofluorierung: Ein weiteres Verfahren verwendet eine alkohol-verstärkte, kupfer-vermittelte Radiofluorierung eines Bpin-substituierten chiralen Nickel(II)-Komplexes in Gegenwart von nicht-basischem Bu4ONTf unter Verwendung eines flüchtigen Isopropanol/Acetonitril-Gemisches als Reaktionslösungsmittel.

Industrielle Produktionsmethoden: : Die industrielle Produktion von L-m-Tyrosin beinhaltet oft mikrobielle Fermentation und enzymatische Katalyse aufgrund ihrer umweltfreundlichen und effizienten Natur .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Phosphorylierung: Die Hydroxylgruppe von this compound kann Esterbindungen mit Phosphatgruppen eingehen, eine häufige posttranslationale Modifikation in Proteinen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Phosphorylierungsbedingungen: Phosphatgruppen werden durch Proteinkinasen auf Tyrosinreste übertragen.

Hauptprodukte

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

L-Tyrosin:

Ortho-Tyrosin:

Einzigartigkeit

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(3-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKXXXDKRQWDET-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871778 | |

| Record name | L-m-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Meta-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

587-33-7 | |

| Record name | L-m-Tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=587-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Tyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03552 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-m-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-META-TYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5YF57V4QW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.